molecular formula C14H29ClN2O4 B613640 (S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride CAS No. 214629-97-7

(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

Cat. No. B613640
M. Wt: 324.85
InChI Key: QAOZFDDKCLTTAV-PPHPATTJSA-N
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Description

“(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride” is a chemical compound. It is a derivative of amino acids and peptides .


Synthesis Analysis

The synthesis of this compound involves the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid . The ionic liquid used in this process has low viscosity, high thermal stability, and demonstrated a catalytic effect .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 .


Chemical Reactions Analysis

The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate and a tedious purification process . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It has a molecular weight of 232.28 . The storage temperature is recommended to be in a freezer . The shipping temperature is room temperature .

Scientific Research Applications

  • HIV-Protease Assay : This compound has been used in the synthesis of peptides that act as chromogenic protease substrates. This application is crucial for detecting HIV-protease activity, an important target in HIV research (Badalassi et al., 2002).

  • Synthesis of Non-Natural Alpha-Amino Acids : The compound serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, which are important in the development of novel peptides and drugs (Constantinou-Kokotou et al., 2001).

  • Precursor for Trans-4-Methylproline : It has been used in the synthesis of (4R)-4[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, a precursor for trans-4-methylproline, an amino acid of interest in various biochemical applications (Nevalainen & Koskinen, 2001).

  • PET Radiotracer Synthesis : This compound has been used in the synthesis of precursors for PET radiotracers, which are crucial in medical imaging, particularly in tumor detection (Liu et al., 2017).

  • Collagen Cross-Link Synthesis : The compound is involved in synthesizing key intermediates for preparing collagen cross-links, important in understanding and treating various connective tissue diseases (Adamczyk et al., 1999).

  • Synthesis of Cryptophycin-24 : It has been employed in the synthesis of key components of cryptophycins, which are compounds of interest due to their potential use in cancer therapy (Eggen et al., 2000).

Safety And Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

The future directions for this compound could involve the development of simple, effective, and environmentally compliant organic transformations . The use of ionic liquids in organic synthesis, which offer several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope), is a promising area of research .

properties

IUPAC Name

tert-butyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4.ClH/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6;/h10H,7-9,15H2,1-6H3,(H,16,18);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOZFDDKCLTTAV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCN)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718494
Record name tert-Butyl N~2~-(tert-butoxycarbonyl)-L-ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

CAS RN

214629-97-7
Record name tert-Butyl N~2~-(tert-butoxycarbonyl)-L-ornithinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-butyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gao, S Liu, C Zhou, D Lara, Y Zou, Y Hai - Nature Catalysis, 2023 - nature.com
Pyridoxal 5′-phosphate (PLP)-dependent enzymes catalyse a diverse range of chemical transformations. Despite their extraordinary functional diversity, no PLP-dependent enzyme is …
Number of citations: 0 www.nature.com

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